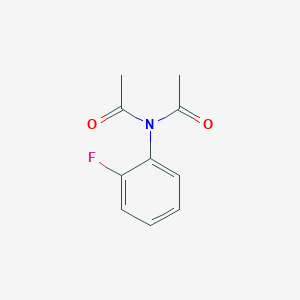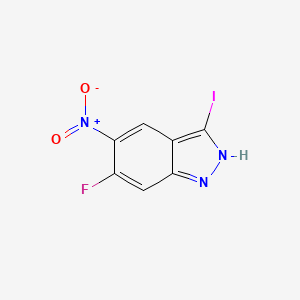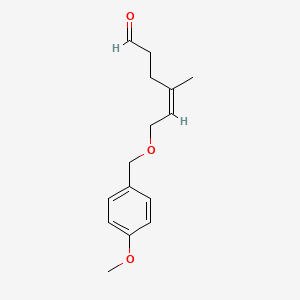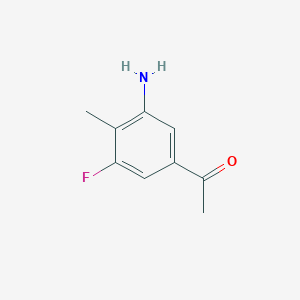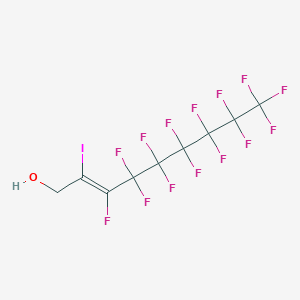
2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol is a chemical compound with the molecular formula C9H2F17IO It is characterized by the presence of iodine and a perfluorinated carbon chain, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol typically involves the iodination of a perfluorinated alkene. One common method includes the reaction of perfluoronon-2-en-1-ol with iodine in the presence of a catalyst under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the iodine group to a hydrogen atom, yielding perfluoronon-2-en-1-ol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium iodide (NaI) or ammonia (NH3) are employed under appropriate conditions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluoronon-2-en-1-ol.
Substitution: Various substituted perfluoronon-2-en-1-ol derivatives.
Scientific Research Applications
2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce perfluorinated groups into molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized materials, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol involves its interaction with molecular targets through its iodine and perfluorinated groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or modulation of cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1H,1H,2H-perfluoronon-2-en-1-ol: Similar structure but with a bromine atom instead of iodine.
2-Chloro-1H,1H,2H-perfluoronon-2-en-1-ol: Contains a chlorine atom instead of iodine.
2-Fluoro-1H,1H,2H-perfluoronon-2-en-1-ol: Fluorine atom replaces iodine.
Uniqueness
2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher atomic weight influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.
Properties
Molecular Formula |
C9H3F14IO |
|---|---|
Molecular Weight |
520.00 g/mol |
IUPAC Name |
(E)-3,4,4,5,5,6,6,7,7,8,8,9,9,9-tetradecafluoro-2-iodonon-2-en-1-ol |
InChI |
InChI=1S/C9H3F14IO/c10-3(2(24)1-25)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)23/h25H,1H2/b3-2+ |
InChI Key |
JIPGTBFJIYIERY-NSCUHMNNSA-N |
Isomeric SMILES |
C(/C(=C(/C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)\F)/I)O |
Canonical SMILES |
C(C(=C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(difluoromethyl)-](/img/structure/B12842716.png)
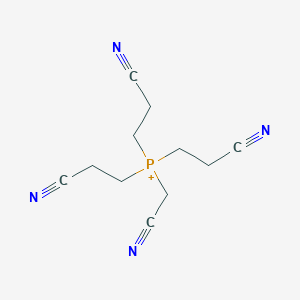
![6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B12842730.png)
![1-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]ethanone](/img/structure/B12842733.png)

